Trans-2-methylcyclohexylamine
Description
Scope and Significance in Contemporary Chemical Science
In modern chemical science, trans-2-methylcyclohexylamine and its derivatives are recognized for their utility in a range of applications. Substituted cyclohexylamines are considered important intermediates in catalytic hydrodenitrogenation (HDN), a critical process in the refining of crude oils. acs.org Specifically, this compound has been studied in the context of hydrodenitrogenation reactions over various catalysts. ethz.ch
The compound is also a valuable raw material in organic synthesis. thermofisher.com Its structural features, including the presence of a chiral center, make it a useful component in the development of new chemical entities. Research has shown that the stereochemistry of such molecules can significantly influence their biological activity. For instance, the cis and trans isomers of methylcyclohexylamine derivatives have been separated and studied for their binding affinity to cannabinoid receptors. hzdr.deunipi.it
Furthermore, the amination of cyclic ketones to produce chiral amines like 2-methylcyclohexylamine (B147291) is an area of active investigation, with enzymes such as ω-transaminases showing promise in achieving high stereoselectivity. rsc.org This highlights the compound's relevance in the field of biocatalysis and the synthesis of enantiomerically pure compounds.
Historical Context of Cyclohexylamine (B46788) Derivatives Research
The study of cyclohexylamine derivatives is rooted in the broader history of amine chemistry. The development of synthetic methods for such compounds has been an ongoing endeavor in organic chemistry. Early research into cyclohexylamine and its derivatives laid the groundwork for understanding their chemical properties and potential applications. ohans.comacs.org
The synthesis of cyclohexylamine itself can be traced back to methods involving the reduction of aniline (B41778), a coal tar derivative. usda.gov Over time, more sophisticated methods have been developed to produce substituted cyclohexylamines with greater control over their stereochemistry. The investigation into the various isomers of these compounds has become increasingly important, particularly in fields like pharmaceuticals where stereoisomerism can have profound effects on efficacy and safety. The need to separate and purify cis and trans isomers of substituted cyclohexylamines has driven the development of advanced purification techniques. google.com
Isomeric Considerations: Cis vs. This compound
The spatial arrangement of the methyl and amino groups on the cyclohexane (B81311) ring gives rise to cis and trans isomers of 2-methylcyclohexylamine, each with distinct properties and research implications. The "trans-" designation indicates that the methyl and amino groups are on opposite sides of the cyclohexane ring. ontosight.ai
| Property | Value | Source |
| Molecular Formula | C7H15N | nih.gov |
| Molecular Weight | 113.20 g/mol | nih.gov |
| IUPAC Name | (1R,2R)-2-methylcyclohexan-1-amine | nih.gov |
| CAS Number | 931-11-3 | nih.gov |
Stereoisomeric Purity and Research Implications
The stereoisomeric purity of 2-methylcyclohexylamine is a critical factor in its application, particularly in the synthesis of chiral molecules. The different stereoisomers can exhibit distinct biological activities and interactions. For example, in the development of ligands for specific biological receptors, the separation of cis and trans isomers is often a necessary step to evaluate the activity of each isomer independently. hzdr.deunipi.it
Research has focused on developing stereoselective synthetic methods to produce specific isomers of 2-methylcyclohexylamine. Enzymatic methods, for instance, have demonstrated the ability to produce 2-methylcyclohexylamine with high stereoselectivity. rsc.org The ability to obtain stereoisomerically pure compounds is crucial for structure-activity relationship (SAR) studies, which aim to understand how the three-dimensional structure of a molecule affects its biological function.
Stereochemical Nomenclature and Representation
The stereochemistry of 2-methylcyclohexylamine is defined by the two chiral centers at carbons 1 and 2 of the cyclohexane ring. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. For the trans isomer, the configurations can be (1R,2R) or (1S,2S). ontosight.aincats.io
The different isomers can be distinguished using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. For instance, the chemical shift of the proton attached to the carbon bearing the amino group can differ between the cis and trans isomers. unipi.it
| Isomer | IUPAC Name | CAS Number |
| trans-(1R,2R) | (1R,2R)-2-methylcyclohexan-1-amine | 931-11-3 |
| trans-(1S,2S) | (1S,2S)-2-methylcyclohexan-1-amine | - |
| cis-(1R,2S) | (1R,2S)-2-methylcyclohexan-1-amine | 79389-37-0 |
| cis-(1S,2R) | (1S,2R)-2-methylcyclohexan-1-amine | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426362 | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-11-3, 931-10-2 | |
| Record name | (1R,2R)-2-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexylamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Trans 2 Methylcyclohexylamine
Biocatalytic Approaches to Stereoselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. The use of enzymes, particularly ω-transaminases, has been pivotal in the development of efficient routes to enantiomerically pure trans-2-methylcyclohexylamine.
ω-Transaminase-Mediated Amination of 2-Methylcyclohexanone (B44802)
The direct asymmetric amination of 2-methylcyclohexanone using ω-transaminases (ω-TAs) is a highly attractive method for producing 2-methylcyclohexylamine (B147291). rsc.org This process can lead to the formation of four possible stereoisomers, making the control of both enantioselectivity and diastereoselectivity crucial.
A variety of ω-transaminases have been screened for their activity and selectivity in the amination of 2-methylcyclohexanone. rsc.org Notably, the ω-TAm from Chromobacterium violaceum (CV-TAm) has demonstrated exceptional performance, yielding 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position. rsc.orgresearchgate.net In contrast, other enzymes, such as those from Arthrobacter sp. (ArRMut11) and Paracoccus denitrificans (Pp-TAm), have shown a preference for the formation of the (1R)-amine. rsc.org
The selection of the appropriate ω-TA is therefore critical in determining the stereochemical outcome of the reaction. The table below summarizes the stereoselectivity of different ω-transaminases in the amination of 2-methylcyclohexanone.
| Enzyme Source | Predominant Amine Stereoconfiguration | Reference |
| Chromobacterium violaceum (CV-TAm) | (1S) | rsc.orgresearchgate.net |
| Arthrobacter sp. (ArRMut11) | (1R) | rsc.org |
| Paracoccus denitrificans (Pp-TAm) | (1R) | rsc.org |
| Klebsiella pneumoniae (Kp-TAm) | Low Conversion | rsc.org |
| Mesorhizobium sp. (Mv-TAm) | Low Conversion | rsc.org |
Beyond enantioselectivity at the amino group, controlling the diastereoselectivity (cis vs. trans) is essential for obtaining the desired this compound isomer. The choice of enzyme plays a significant role in determining the cis:trans ratio of the product.
For instance, CV-TAm exhibits a strong preference for the formation of the cis-isomer, (1S,2R)-2-methylcyclohexylamine, with cis:trans ratios as high as 24:1. rsc.orgresearchgate.net Conversely, ω-TAs like Pp-TAm and ArRMut11 preferentially produce the trans-isomer, (1S,2S)-2-methylcyclohexylamine. rsc.org However, the diastereoselectivity of ArRMut11 has been observed to decrease with increasing conversion, suggesting that the initial kinetic preference is for the trans-isomer, but this selectivity erodes over time. rsc.org
The following table details the diastereoselectivity observed with different ω-transaminases.
| Enzyme | Predominant Diastereomer | Cis:Trans Ratio | Conversion (%) | Reference |
| CV-TAm | cis | up to 24:1 | 91 | rsc.org |
| Pp-TAm | trans | - | 88 | rsc.org |
| ArRMut11 | trans (at low conversion) | 20:80 | 6 | rsc.org |
| ArRMut11 | mixed | 40:60 | 20 | rsc.org |
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the biocatalytic amination. Key parameters include temperature, pH, and the choice of amine donor. rsc.org
Studies have shown that the optimal pH and temperature can vary significantly between different ω-transaminases. For example, CV-TAm and Pp-TAm show optimal performance at pH 8 and 30°C, while ArRMut11 prefers a more alkaline condition of pH 10 at the same temperature. rsc.orgrsc.org
The selection of the amine donor is also a critical factor. While alanine (B10760859) is a common amine donor, not all ω-TAs can utilize it effectively. rsc.org Isopropylamine (IPA) has been identified as a versatile and cost-effective amine donor that is tolerated by a wide range of ω-TAs, including CV-TAm and ArRMut11. rsc.orgrsc.orgresearchgate.net The use of IPA as an amine donor helps to shift the reaction equilibrium towards the product amine. rsc.orgrsc.org
The table below provides an overview of the optimized reaction conditions for several ω-transaminases.
The amination of 2-methylcyclohexanone, which possesses a chiral center at the α-position, inherently involves a dynamic kinetic resolution (DKR). rsc.org This is because the ketone can racemize under the reaction conditions, allowing for the theoretical conversion of the entire substrate into a single stereoisomer of the amine product. rsc.orgnih.gov
The success of the DKR is dependent on the relative rates of ketone racemization and enzymatic amination. In the case of 2-methylcyclohexanone, the methyl group provides a less significant steric differentiation compared to larger substituents, yet high diastereoselectivities have been achieved, particularly with CV-TAm. rsc.org The change in the cis:trans product ratio over time for some enzymes, like ArRMut11, suggests that the consumption of the preferred ketone isomer occurs at a faster rate initially. rsc.org
The application of DKR in the synthesis of chiral amines is a powerful strategy to overcome the 50% yield limitation of traditional kinetic resolutions. google.com
Multi-Enzymatic Cascades for Chiral Amine Production
For the production of this compound, a cascade could potentially involve an initial enzymatic oxidation or reduction to generate a suitable ketone precursor, followed by a stereoselective amination using a ω-transaminase. While specific multi-enzyme cascades for this compound are not extensively detailed in the provided context, the principles of cascade design are well-established for other chiral amines. nih.govresearchgate.netnih.gov For instance, cascades have been developed that combine an alcohol dehydrogenase (ADH) with a reductive aminase (RedAm) for the conversion of racemic alcohols to chiral amines. nih.gov
Such systems often require careful selection of enzymes with compatible operating conditions and cofactor requirements. The development of multi-enzyme cascades for the synthesis of this compound represents a promising avenue for future research, building upon the foundational understanding of individual biocatalytic steps.
Chemo-Enzymatic Hybrid Syntheses
Chemo-enzymatic cascade reactions offer an elegant approach to synthesize complex molecules by combining the selectivity of enzymes with the versatility of chemical catalysis. For the synthesis of substituted cyclohexylamines, a three-step biocatalytic cascade has been developed to transform prochiral bicyclic diketones into a single diastereomer of a 3-substituted cyclohexylamine (B46788) derivative. researchgate.net This process utilizes a C-C hydrolase, a lipase (B570770) for esterification, and an ω-transaminase for the final amination step. researchgate.net Depending on the specific ω-transaminase and substrate, both cis- and trans-diastereomers can be obtained in optically pure forms. researchgate.net This strategy underscores the potential of combining different biocatalysts to achieve high stereochemical control.
Transition Metal-Catalyzed Stereoselective Routes
Transition metal catalysis provides a powerful alternative and complementary approach to biocatalysis for the synthesis of chiral amines. These methods often involve the use of chiral ligands to induce stereoselectivity.
Palladium-Catalyzed Reductive Amination of Cycloaliphatic Ketones
Palladium-based catalysts have been effectively used for the direct asymmetric reductive amination of cycloaliphatic ketones. rsc.org In the case of 2-methylcyclohexanone, palladium-catalyzed reductive amination with various anilines has been shown to produce exclusively cis-N-(2-methylcyclohexyl) amines in good yields (71–91%) and with good to excellent enantioselectivities (62–99% ee). The use of preformed chiral palladium complexes, such as those derived from BINAP ligands, is crucial for achieving high stereocontrol. The steric properties of the aniline (B41778) nucleophile can also influence the enantioselectivity of the reaction.
Directed C-H Functionalization for Amines
Directed C-H functionalization has emerged as a transformative strategy for the synthesis of complex molecules by selectively activating otherwise inert C-H bonds. rsc.orgnih.govnih.govresearchgate.net This approach often utilizes a directing group to guide a metal catalyst to a specific C-H bond. nih.govresearchgate.net
A significant advancement in C-H functionalization is the use of transient directing groups (TDGs). nih.govrsc.orgsioc-journal.cn This strategy avoids the need for separate steps to install and remove the directing group, thereby improving synthetic efficiency. nih.govsioc-journal.cn In the context of amine synthesis, an aldehyde can react reversibly with a primary amine to form an imine, which then acts as a bidentate directing group for a metal catalyst, such as palladium. nih.gov This approach has been successfully applied to the γ-C(sp³)–H fluorination of free amines, including the reaction with this compound, which yielded the fluorinated product, although the cis isomer was unreactive. nih.gov This highlights the stereochemical sensitivity of this methodology. The formation of the transient imine directing group is often facilitated by additives like 2-hydroxynicotinaldehyde (B1277654). nih.gov
Silver salts are frequently used as additives in palladium-catalyzed C-H functionalization reactions, and their role is often multifaceted and crucial for catalytic activity. capes.gov.brnih.govacs.org While sometimes acting as an oxidant, silver salts can also participate directly in the C-H activation step. capes.gov.bracs.orgacs.org Studies have shown that silver carboxylates can promote the C-H cleavage event, potentially forming a silver-carbon bond as an intermediate. capes.gov.br In some systems, the silver salt facilitates the generation of a more active cationic palladium species by abstracting a halide ligand. nih.govrsc.org The presence of silver salts has been shown to be critical for certain C-H functionalization reactions, such as the methylene (B1212753) fluorination of amines, while their absence is preferred for methyl fluorination, indicating a nuanced role in directing the selectivity of the reaction. nih.gov Computational studies support the idea of an electronic relay between the palladium and silver metal centers, leading to a lower energy catalytic pathway. acs.org
Stereoselective Reduction of Precursors
The stereoselective reduction of a prochiral precursor, primarily 2-methylcyclohexanone, is a direct and efficient strategy for synthesizing this compound. This approach relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction.
Hydrogenation of 2-Methylcyclohexanone with Chiral Catalysts/Auxiliaries
The asymmetric hydrogenation of 2-methylcyclohexanone or its corresponding imine is a key method for obtaining enantiomerically enriched 2-methylcyclohexylamine. A variety of chiral catalysts, predominantly based on noble metals like ruthenium, rhodium, and palladium, have been developed for this purpose.
One notable approach involves the direct asymmetric reductive amination (DARA) of 2-methylcyclohexanone. Using preformed chiral palladium complexes, such as those derived from ligands like (R,R)-TMBDP, it is possible to obtain exclusively cis-N-(2-methylcyclohexyl)amines with good yields (71–91%) and excellent enantioselectivities (up to 99% ee). rsc.org The choice of the amine component can significantly influence the stereochemical outcome. rsc.org
Alternatively, a two-step approach can be employed. First, the asymmetric hydrogenation of 2-methylcyclohexanone yields 2-methylcyclohexanol. Noyori's chiral ruthenium catalyst, (S)-Binap-(+)-(1R, 2R)-diphenylethylenediamine, for example, hydrogenates 2-methylcyclohexanone to (1R, 2S)-2-methyl-1-cyclohexanol, favoring the cis isomer with a 70% enantiomeric excess (ee). mdpi.com The stereochemistry at the C1 position can then be inverted using a Mitsunobu reaction to afford an azide (B81097) with a 100% trans configuration, which is subsequently reduced to the desired (1S, 2S)-trans-2-methylcyclohexylamine. mdpi.com
Heterogeneous catalysts have also been explored. A chiral polymer-metal complex, methylsulfo-methylcellulose-Pd (MS-MC-Pd), has been used to catalyze the asymmetric hydrogenation of o-cresol (B1677501) to (S)-2-methylcyclohexanone with high product and optical yields. wiley.com This chiral ketone is a direct precursor for this compound.
| Precursor | Catalyst System | Major Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-Methylcyclohexanone | Pd[(R,R)-TMBDP]Br2 / p-methoxyaniline / H2 | cis-N-(p-methoxyphenyl)-2-methylcyclohexylamine | cis only | 99% | rsc.org |
| 2-Methylcyclohexanone | Noyori's Ru-catalyst / KOH / H2 | (1R, 2S)-2-methyl-1-cyclohexanol | 40:1 | 70% | mdpi.com |
| o-Cresol | MS-MC-Pd / H2 | (S)-2-methylcyclohexanone | N/A | >90% (optical yield) | wiley.com |
Mechanistic Aspects of Stereoselective Hydrogenation
The stereochemical outcome of the hydrogenation of 2-methylcyclohexanone and its derivatives is dictated by the mechanism of hydrogen addition. The process generally involves the formation of an imine or enamine intermediate, which then undergoes hydrogenation. mdpi.com The stereoselectivity arises from the facial bias during the hydrogen delivery from the catalyst surface to this intermediate.
For direct reductive amination, the reaction proceeds via an in-situ generated cyclic imine intermediate. rsc.org The stereoselectivity is often attributed to the equatorial attack of a bulky metal-hydride complex on this imine. rsc.org This mode of attack is sterically favored and leads predominantly to the cis-amine product. The conformation of the cyclic imine, influenced by the chiral ligand on the metal center, is crucial in directing the hydride attack. rsc.org
Resolution of Racemic Mixtures for Enantiopure this compound
When a synthetic route yields a racemic mixture of this compound, resolution techniques are required to separate the enantiomers. Both classical chemical methods and modern biocatalytic approaches are employed for this purpose.
Preferential Crystallization Techniques
Preferential crystallization is a powerful technique for resolving racemates that form conglomerates, which are physical mixtures of enantiopure crystals. researchgate.net However, a more common and broadly applicable method is diastereomeric salt resolution, which can be applied to compounds that form racemic compounds or solid solutions. ardena.comrsc.org This technique is particularly suitable for amines like this compound.
The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid). libretexts.org This reaction produces a pair of diastereomeric salts. ardena.comlibretexts.org Unlike enantiomers, diastereomers possess different physical properties, including solubility. ardena.com This difference allows for their separation by fractional crystallization. One diastereomer will crystallize preferentially from a suitable solvent under controlled conditions, while the other remains in the mother liquor. After separation of the crystalline salt, the pure enantiomer of the amine is recovered by treatment with a base to neutralize the chiral acid. libretexts.org The success of this method hinges on the selection of an appropriate chiral resolving agent and crystallization solvent to maximize the solubility difference between the diastereomeric salts. rsc.org It is estimated that less than 10% of chiral compounds crystallize as conglomerates suitable for direct preferential crystallization, making diastereomeric salt formation a more versatile strategy. ardena.com
Enzymatic Resolution Methods
Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This method leverages the stereospecificity of enzymes, such as lipases and transaminases, to catalyze a reaction on only one enantiomer of the racemic mixture. mdpi.comnih.gov
One effective strategy is the kinetic resolution of a racemic this compound derivative. For example, lipase-catalyzed hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate (B1210297), a precursor to the amine, has been demonstrated on a multigram scale using Pseudomonas cepacia lipase. nih.gov The enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the unreacted enantiomer with high optical purity.
Another approach involves the use of ω-transaminases (ω-TAms) in the amination of 2-methylcyclohexanone. rsc.orgresearchgate.net These enzymes can exhibit high stereoselectivity, producing specific stereoisomers of the amine product. For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) can produce 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and a high preference for the cis isomer over the trans. rsc.orgrsc.org By selecting an appropriate enzyme, it is possible to synthesize a specific desired enantiomer and diastereomer of the product directly from the prochiral ketone. rsc.orggoogle.com Lipase B from Candida antarctica has also been noted for its ability to selectively acetylate the cis-amine, which provides a method for isolating the trans compound from a mixture.
| Enzyme | Substrate | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| ω-Transaminase (from Chromobacterium violaceum) | 2-Methylcyclohexanone | Asymmetric Amination | (1S)-amine product, 24:1 selectivity for cis:(1S,2S)-trans isomer | rsc.orgrsc.org |
| Lipase B (from Candida antarctica) | Racemic 2-methylcyclohexylamine | Selective Acetylation | Selectively acetylates the cis-amine, allowing isolation of trans-amine | |
| Lipase (from Pseudomonas cepacia) | trans-2-Azidocyclohexyl acetate | Hydrolytic Kinetic Resolution | Separation of enantiomers of the amine precursor | nih.gov |
Stereochemistry and Conformational Analysis
Conformational Preferences and Equilibrium Studies
The conformational analysis of trans-2-methylcyclohexylamine is centered on the dynamic equilibrium between its possible chair conformations.
Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane (B81311) like this compound, two primary chair conformations are possible: one where both the methyl and amine substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). core.ac.uk
The equatorial orientation is generally more stable for substituent groups, as it minimizes steric hindrance with other atoms on the ring. core.ac.uk In the axial position, a substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the diequatorial conformer of this compound is significantly more stable and, therefore, the more populated conformer at equilibrium compared to the diaxial form.
The conformational equilibrium of cyclohexylamine (B46788) derivatives is heavily influenced by the nature and size of the substituents. beilstein-journals.org For this compound, both the amino (-NH2) group and the methyl (-CH3) group are considered bulky. The preference for these groups to occupy the equatorial position to avoid steric repulsion is the primary driver of the conformational equilibrium. core.ac.uk The energy cost, or A-value, associated with placing a methyl group in an axial position is approximately 1.7 kcal/mol, while for an amino group, it is around 1.45-1.49 kcal/mol. researchgate.net In the diaxial conformer of this compound, the sum of these steric strains, along with additional gauche interactions between the adjacent axial substituents, makes it highly unfavorable compared to the diequatorial conformer where these interactions are absent.
The conformation of the amine group in cyclohexylamines can be sensitive to the solvent environment. beilstein-journals.org Protic solvents can engage in hydrogen bonding with the lone pair of the nitrogen atom in the amine group. In acidic conditions or highly protic solvents, the amine group can become protonated to form an ammonium (B1175870) ion (-NH3+). This change can alter the steric and electronic properties of the substituent, thereby shifting the conformational equilibrium. beilstein-journals.org While the strong intrinsic preference for the diequatorial conformer in this compound dominates, polar and protic solvents can influence the orientation of the amine group itself and its interactions with the neighboring methyl group. beilstein-journals.orgcdnsciencepub.com
Absolute Configuration Determination (e.g., (1R,2S), (1R,2R) Isomers)
This compound has two chiral centers (at C1 and C2), meaning it can exist as a pair of enantiomers. The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chadsprep.com The "trans" isomers are the (1R,2R) and (1S,2S) enantiomers. The "cis" isomers, for comparison, are the (1R,2S) and (1S,2R) enantiomers. nih.govnih.gov The determination of the specific stereoisomer is crucial, as different isomers can exhibit different biological activities and chemical properties. For instance, enzymatic amination of 2-methylcyclohexanone (B44802) can lead to the selective formation of specific stereoisomers, such as the (1S,2S) trans-isomer. rsc.org
| Isomer | IUPAC Name | Stereochemical Relationship | CAS Number |
| (1R,2R) | (1R,2R)-2-methylcyclohexan-1-amine | Enantiomer of (1S,2S) | 931-11-3 nih.gov |
| (1S,2S) | (1S,2S)-2-methylcyclohexan-1-amine | Enantiomer of (1R,2R) | - |
| (1R,2S) | (1R,2S)-2-methylcyclohexan-1-amine | Diastereomer (cis) | 79389-37-0 nih.gov |
| (1S,2R) | (1S,2R)-2-methylcyclohexan-1-amine | Diastereomer (cis) | 79389-36-9 nih.gov |
Note: The table includes cis isomers for comprehensive stereochemical context.
Spectroscopic Methods for Stereochemical Elucidation
A variety of spectroscopic techniques are employed to determine the stereochemistry and study the conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for this purpose.
1H and 13C NMR : The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the molecule's structure. For instance, the magnitude of the coupling constants between protons on adjacent carbons can help distinguish between axial and equatorial positions, thus confirming the dominant chair conformation. numberanalytics.com
Dynamic NMR (DNMR) : By acquiring spectra at different temperatures, DNMR can be used to study the kinetics of the chair-flipping process and determine the energy barrier between the diequatorial and diaxial conformers. beilstein-journals.org
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique can identify protons that are close in space, providing definitive proof of the relative stereochemistry (cis vs. trans) by observing spatial correlations between the methyl group protons and the proton on C1. numberanalytics.com
Chiral Derivatization with NMR : To determine the absolute configuration of enantiomers, they can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and, by extension, the determination of the absolute configuration of the original amine. researchgate.net
Vibrational Circular Dichroism (VCD) : VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations. vedantu.com
Advanced NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR for Conformational Populations)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures, is a powerful tool for investigating the conformational equilibrium of cyclic molecules like this compound. At room temperature, the chair-to-chair interconversion is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial positions.
However, by using Dynamic NMR (DNMR) techniques, where spectra are acquired at low temperatures (e.g., -80 °C or below), the rate of this ring inversion can be slowed significantly. beilstein-journals.org When the interconversion becomes slow enough, separate signals for the individual diequatorial (e,e) and diaxial (a,a) conformers can be resolved in both ¹H and ¹³C NMR spectra. beilstein-journals.orgsemanticscholar.org The relative populations of these conformers at equilibrium can then be determined by integrating the areas of their corresponding, well-resolved signals. beilstein-journals.org
For this compound, the diequatorial conformer is strongly favored over the diaxial conformer to avoid sterically unfavorable 1,3-diaxial interactions between the substituents and the axial hydrogens of the ring. The equilibrium free energy difference can be calculated from the conformer populations. beilstein-journals.org While specific low-temperature NMR data for this compound is not extensively published, the principles are well-established from studies on analogous substituted cyclohexanes. beilstein-journals.orgrsc.org For instance, studies on cis-2-halocyclohexylamines have successfully used low-temperature ¹H and ¹³C NMR to quantify the populations of their respective conformers in different solvents. beilstein-journals.org
Illustrative Data for Conformational Analysis by ¹³C NMR
The table below illustrates how low-temperature ¹³C NMR data could be presented to show the populations of the diequatorial and diaxial conformers. The chemical shifts are hypothetical and based on trends observed for similar substituted cyclohexanes.
| Carbon Atom | Expected Chemical Shift (δ) ppm (Major, e,e Conformer) | Expected Chemical Shift (δ) ppm (Minor, a,a Conformer) |
| C1 (CH-NH₂) | ~55 | ~51 |
| C2 (CH-CH₃) | ~36 | ~32 |
| C3 | ~34 | ~30 |
| C4 | ~25 | ~21 |
| C5 | ~26 | ~22 |
| C6 | ~35 | ~31 |
| CH₃ | ~18 | ~15 |
Note: This table is illustrative, demonstrating the expected outcome of a low-temperature NMR experiment based on principles from related compounds. Specific experimental values for this compound may vary.
Chiral GC and HPLC for Enantiomeric and Diastereomeric Ratio Determination
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for determining the stereochemical purity of 2-methylcyclohexylamine (B147291), specifically its diastereomeric (cis/trans) and enantiomeric ratios.
Diastereomeric Ratio Determination In synthetic procedures that may produce both cis and trans isomers, standard GC analysis is often sufficient to separate the two diastereomers and determine their relative ratio. rsc.org For example, in the biocatalytic amination of 2-methylcyclohexanone, GC analysis has been used to monitor the conversion and the cis:trans product ratio over time. rsc.org In some cases, NMR spectroscopy can also distinguish between diastereomers; for instance, the proton on the carbon bearing the amine group (C1) in the cis isomer typically resonates at a higher chemical shift (ppm value) compared to the corresponding proton in the trans isomer. unipi.it
Enantiomeric and Diastereomeric Ratio Determination To separate and quantify all four stereoisomers, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral GC, often coupled with a mass spectrometer (GC-MS), has been successfully employed. For instance, a Cyclodex-β column has been used to determine the enantiomeric excess (ee) in the asymmetric reductive amination of 2-methylcyclohexanone. Research on the enzymatic amination of 2-methylcyclohexanone has utilized chiral GC analysis to determine both the cis:trans ratio and the enantiomeric configuration of the products. rsc.org
Research Findings from Chiral GC Analysis in Biocatalysis
The following table summarizes results from a study on the amination of 2-methylcyclohexanone using various ω-transaminase (TAm) enzymes, where chiral GC was used to determine product ratios. rsc.org
| Enzyme | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess of trans-isomer (ee %) |
| Pp-TAm | 2 | 11 | 29:71 | 96 ((1R,2R)) |
| Pp-TAm | 4 | 18 | 32:68 | 94 ((1R,2R)) |
| Pp-TAm | 24 | 42 | 40:60 | 85 ((1R,2R)) |
| ArRMut11 | 2 | 6 | 20:80 | >99 ((1R,2R)) |
| ArRMut11 | 4 | 11 | 29:71 | >99 ((1R,2R)) |
| ArRMut11 | 24 | 20 | 40:60 | >99 ((1R,2R)) |
In some instances, direct chiral separation on a GC can be difficult. researchgate.net An alternative, indirect approach involves derivatizing the amine with a chiral derivatizing agent to form diastereomeric amides or imines. These diastereomers have different physical properties and can often be separated on a standard, non-chiral HPLC or GC column. researchgate.netresearchgate.net For example, derivatization with 3-hydroxypyridine-2-carboxaldehyde (B112167) has been used to create imines that are readily separable by chiral supercritical fluid chromatography (SFC), a technique closely related to HPLC. researchgate.net
Reactivity and Reaction Mechanisms Involving Trans 2 Methylcyclohexylamine
Nucleophilic Reactivity of the Amine Functionality
The chemical behavior of trans-2-methylcyclohexylamine is largely dictated by the lone pair of electrons on its nitrogen atom, which makes the amine functionality both basic and nucleophilic. This inherent nucleophilicity allows it to readily participate in a variety of chemical reactions, most notably alkylation and acylation.
As a primary amine, this compound can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts if the alkylation proceeds to completion. It can also be acylated through nucleophilic acyl substitution with reagents like acyl chlorides or anhydrides to form amides. oup.com The reactivity stems from the nitrogen atom's ability to donate its electron pair to an electrophilic carbon center. Studies have shown that it can be used as a raw material and intermediate in organic synthesis, highlighting its role in forming various derivatives through reactions targeting its nucleophilic amine group. researchgate.netbiosynth.com In some contexts, it has been observed to react with nucleophilic sites on DNA, indicating its capacity to act as a nucleophile itself in biological systems. hawaii.edusigmaaldrich.com
Oxidation Reactions and Product Formation
The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. Generally, primary amines can be oxidized to various products. Catalytic dehydrogenation, a form of oxidation, can convert the amine to the corresponding imine. For instance, studies on the dehydrogenation of secondary amines using iridium pincer complexes show the formation of imines, a reaction driven by the initial oxidative addition of an N-H bond. researchgate.net In the context of cyclohexylamines, palladium-based catalysts have been used for selective aerobic dehydrogenative aromatization to primary anilines, a process that involves the dehydrogenation of the cyclohexylamine (B46788) ring. oup.com
In the hydrodenitrogenation (HDN) of toluidine over sulfided NiMo/Al₂O₃ catalysts, 2-methylcyclohexylamine (B147291) is formed as an intermediate which can then undergo further reactions, including dehydrogenation. mdpi.com The electrochemical oxidation of aliphatic amines typically proceeds via an initial one-electron oxidation to a radical cation, which can then deprotonate to form an iminium intermediate. ethz.ch This intermediate can subsequently react with water to yield a ketone or aldehyde. While specific studies detailing the oxidation of pure this compound are limited, the formation of 2-methylcyclohexanone (B44802) is a plausible product resulting from the hydrolysis of an intermediate imine.
Substitution Reactions
This compound undergoes nucleophilic substitution reactions, where the amine group can be replaced by another functional group. The stereochemistry of the molecule plays a crucial role in the mechanism and rate of these reactions. A notable study on the hydrodenitrogenation of amines over sulfided catalysts compared the reactivity of cis- and this compound. csic.es It was proposed that the reaction proceeds via nucleophilic substitution (an SN2-type mechanism) rather than elimination. csic.es
In an SN2 reaction, the nucleophile attacks from the backside of the carbon atom bearing the leaving group. For the reaction to occur, the leaving group (the amine) must be in an axial position in the chair conformation of the cyclohexane (B81311) ring. In the case of this compound, when the amine group is axial, the methyl group is in an anti-periplanar position. This methyl group sterically hinders the approach of a nucleophile from the backside, slowing down the SN2 reaction. csic.es Conversely, in the cis-isomer, a hydrogen atom occupies this anti-position, presenting less steric hindrance and allowing the SN2 reaction to proceed faster. csic.es This demonstrates a clear structure-reactivity relationship based on the stereoisomerism of the molecule.
Reactions in Asymmetric Catalysis as a Ligand or Chiral Auxiliary
The chiral nature of this compound makes it a valuable compound in asymmetric synthesis, both as a product of stereoselective reactions and as a potential chiral building block. nih.gov Its synthesis with high stereoselectivity has been a focus of research, particularly through biocatalysis.
One significant application is the asymmetric amination of 2-methylcyclohexanone using ω-transaminases (ω-TAms). thieme-connect.de These enzymes can catalyze the conversion of the ketone into 2-methylcyclohexylamine with high stereoselectivity. For example, the ω-TAm from Chromobacterium violaceum (CV-TAm) produces 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and a high preference for the cis-isomer over the trans-isomer. thieme-connect.de Conversely, other transaminases, such as one from Pseudomonas putida (Pp-TAm), preferentially form the trans-isomer. thieme-connect.de This enzymatic approach represents a dynamic kinetic resolution, as the chiral center at the methyl-substituted carbon of the ketone can interconvert. thieme-connect.de
The data below summarizes the stereoselectivity observed in the amination of 2-methylcyclohexanone using different ω-transaminases.
| Enzyme Source | Predominant Isomer | Diastereomeric Ratio (cis:trans) |
| Chromobacterium violaceum (CV-TAm) | cis-(1S,2R) | Up to 24:1 |
| Pseudomonas putida (Pp-TAm) | trans-(1S,2S) | Preferential formation |
| ArRMut11-TAm | trans | 20:80 (at 6% conversion) |
Additionally, chiral cycloaliphatic amines like this compound are valuable precursors for pharmaceuticals and agrochemicals. researchgate.net Their synthesis can also be achieved via direct asymmetric reductive amination of the corresponding ketone using chiral palladium catalysts, which has been shown to produce cis-N-(2-methylcyclohexyl) amines with excellent enantioselectivities. ethz.ch While this study focused on the cis product, it underscores the importance of catalytic methods in accessing specific stereoisomers of 2-methylcyclohexylamine for use as chiral synthons.
Mechanistic Investigations through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has provided deep insights into the reaction mechanisms and energetics involving this compound.
DFT studies have been instrumental in elucidating complex catalytic cycles. A prominent example is the Pd-catalyzed γ-C(sp³)–H fluorination of aliphatic free amines, where this compound was used as a substrate. The reaction, which proceeded with a 16% isolated yield for the trans-isomer while the cis-isomer was unreactive, was studied using DFT to understand the reaction pathway.
The computational results revealed that the reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. A key feature of the mechanism is the use of 2-hydroxynicotinaldehyde (B1277654) as a transient directing group, which facilitates the C-H activation step. The calculations helped to map out the entire energy profile of the catalytic cycle, identifying the structures of intermediates and transition states. For instance, in related systems, DFT has been used to analyze adsorption energies and reaction pathways for amines on catalytic surfaces and to predict thermodynamically favored conformers.
In the DFT study of the γ-C(sp³)–H fluorination of amines, this model was applied to analyze the Gibbs free energy profile. The analysis identified the oxidative addition step as the likely turn-over determining transition state (TDTS) for the fluorination. For a related methylene (B1212753) fluorination, the Pd-alkyl intermediate was identified as the TDI and the oxidative addition transition state as the TDTS, with an energetic span (δE) of 8.8 kcal/mol. The study also showed how the presence of a silver additive could lower the energetic span for certain steps, consistent with experimental observations. This type of analysis provides a direct link between theoretical calculations and experimental kinetics, offering a quantitative understanding of the factors that control catalytic efficiency.
Transition State Analysis and Ligand Effects in Reactions Involving this compound
The reactivity and stereoselectivity of reactions involving this compound are intricately governed by the subtle interplay of electronic and steric effects within the transition state. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways and the profound influence of ligands on reaction outcomes.
A notable example is the palladium-catalyzed γ-C(sp³)–H fluorination of free amines, where this compound has been used as a substrate. nih.gov In this reaction, a transient directing group strategy is employed. nih.gov Computational investigations have revealed that the turnover-determining step is likely the oxidative addition for both methylene and methyl fluorinations. nih.govontosight.ai
A critical aspect of these reactions is the effect of ligands and additives. For instance, the presence of silver salts is crucial for methylene fluorination, while their absence is beneficial for methyl fluorination. nih.gov Computational studies have shown that the explicit participation of silver lowers the energetic span for methylene fluorination but increases it for methyl fluorination, which aligns with experimental observations. nih.gov
Ligand effects are paramount in controlling the efficiency of these transformations. Electron-deficient pyridone ligands have been identified as beneficial for γ-C(sp³)–H fluorination. nih.gov Specifically, the use of 5-chloro-3-nitro pyridone significantly improved the reaction yield. nih.gov Further studies have shown that for certain substrates, increasing the loading of the ligand can enhance reactivity. nih.gov The computational analysis of one such reaction identified a pyridone-assisted bimetallic transition state for the oxidative addition step, highlighting a novel role for the pyridone ligand beyond being a simple acetate (B1210297) surrogate. nih.gov
The stereochemistry of the substrate itself plays a decisive role. In the aforementioned fluorination, this compound reacted to give a 16% isolated yield, whereas the cis-isomer was found to be unreactive. nih.gov This difference is attributed to steric repulsion between the directing group and the methyl group in the cis-isomer. nih.gov
In the context of enzymatic reactions, ω-transaminases have been utilized for the amination of 2-methylcyclohexanone. The choice of enzyme has a significant impact on the diastereoselectivity of the resulting 2-methylcyclohexylamine. For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) produces 2-methylcyclohexylamine with high stereoselectivity for the (1S)-amine position and a strong preference for the cis isomer. rsc.org In contrast, ω-TAms from Paracoccus denitrificans and an engineered variant (ArRMut11-TAm) preferentially form the trans-3a isomer. rsc.org This demonstrates the profound effect of the enzyme's active site, which acts as a chiral ligand environment, on the transition state of the amination reaction.
Kinetic studies on the hydrodenitrogenation (HDN) of methylcyclohexylamine over a NiMo/γ-Al2O3 catalyst have also provided insights into its reactivity. A two-site Langmuir–Hinshelwood model was used to describe the surface reactions, indicating distinct sites for the reactions of methylcyclohexylamine and cyclohexene (B86901). researchgate.net The strong adsorption and high reaction rate of methylcyclohexylamine mean it is not typically observed as an intermediate in the HDN of toluidine unless a co-feed like cyclohexene is introduced to decrease its adsorption. researchgate.net
The following table provides a summary of the calculated energetic data for a Pd-catalyzed fluorination reaction, illustrating the impact of silver on the transition state energies.
| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) without Ag | Relative Gibbs Free Energy (kcal/mol) with Ag |
| 2 | Catalyst-substrate complex | TDI | - |
| [2–3]‡ | C−H activation transition state | TDTS (δE = 8.7 kcal/mol) | - |
| [4–5]‡ | Oxidative addition transition state | - | -15.2 |
| TDI: Turnover-Determining Intermediate; TDTS: Turnover-Determining Transition State. Data sourced from computational studies on related amine substrates. nih.gov |
In another study focusing on phosphine (B1218219) substitution in ruthenium complexes, while not directly involving this compound, the principles of ligand effects on transition states are transferable. The study highlighted that the rate of phosphine substitution is influenced by the electronic properties of ancillary ligands (halides, pseudohalides). rsc.org For halide ligands, the reaction proceeds via a dissociative mechanism, with the rate order being Cl > Br > I, which was attributed to the stabilization of the transition state by the more σ-donating halides. rsc.org In contrast, pseudohalide ligands led to a change in mechanism to an associative interchange pathway, as indicated by negative activation entropies. rsc.org These findings illustrate how the electronic nature of ligands directly impacts the stability of transition states and can even alter the fundamental reaction mechanism.
Applications in Advanced Organic Synthesis and Materials Science
Chiral Building Block in Pharmaceutical and Agrochemical Synthesis
Trans-2-methylcyclohexylamine serves as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.cafishersci.com Its chiral nature is particularly crucial for creating stereochemically defined molecules, which is often a requirement for biologically active compounds.
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and this compound plays a key role in this endeavor. rsc.orgresearchgate.net One notable method for producing enantiomerically enriched 2-methylcyclohexylamine (B147291) involves the use of ω-transaminases (ω-TAms). rsc.orgresearchgate.net These enzymes can catalyze the amination of 2-methylcyclohexanone (B44802) with high stereoselectivity. For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) has been shown to produce 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and a high diastereomeric ratio favoring the cis isomer. rsc.orgresearchgate.net
Another synthetic approach involves the asymmetric hydrogenation of 2-methylcyclohexanone using Noyori's ruthenium catalyst, which yields (1R, 2S)-2-methyl-1-cyclohexanol. researchgate.netmdpi.com This intermediate can then be converted to the desired (1S, 2S)-trans-2-methylcyclohexylamine through a series of chemical transformations, including a Mitsunobu reaction to invert the stereochemistry at the C1 position. mdpi.com The absolute stereochemistry of the final product can be confirmed by X-ray analysis of its L-(+)-tartaric acid salt. researchgate.net
The following table summarizes the stereoselective synthesis of 2-methylcyclohexylamine using different biocatalysts:
| Enzyme/Catalyst | Substrate | Product(s) | Key Findings |
| ω-TAm from Chromobacterium violaceum (CV-TAm) | 2-methylcyclohexanone | (1S)-2-methylcyclohexylamine | Complete stereoselectivity at the (1S)-amine position; high selectivity for the cis isomer (up to 24:1 cis:trans). rsc.orgresearchgate.net |
| ω-TAm from Aspergillus terreus | 2-methylcyclohexanone | 2-methylcyclohexylamine | Used in the biosynthesis of the amine. researchgate.net |
| Noyori's Ruthenium Catalyst | 2-methylcyclohexanone | (1S, 2S)-trans-2-methylcyclohexylamine | High yield and enantiomeric excess after several steps. researchgate.netmdpi.com |
The structural motif of this compound is found in various biologically active compounds, making it a valuable building block in the development of late-stage drug candidates. nih.govnih.gov For example, it has been incorporated into the synthesis of affinity ligands for the kappa-opioid receptor, such as the isothiocyanate analog of U50,488. nih.gov The synthesis of this ligand, designated UPHIT, started from optically pure (1S,2S)-(+)-trans-2-pyrrolidinyl-N-methyl-cyclohexylamine, highlighting the importance of the stereochemistry of the this compound core. nih.gov
Furthermore, recent research has explored the C(sp3)–H fluorination of free amines, including this compound, to create novel fluorine-containing building blocks for drug discovery. nih.gov This late-stage functionalization allows for the introduction of fluorine atoms into complex molecules, which can significantly alter their pharmacological properties. While the reaction with this compound proceeded with a modest yield, it demonstrates the potential for creating new drug candidates. nih.gov
Precursor for Ligand Design in Asymmetric Catalysis
The chiral nature of this compound makes it an excellent precursor for the design of chiral ligands used in asymmetric catalysis. nih.gov These ligands play a critical role in controlling the stereochemical outcome of metal-catalyzed reactions.
Chiral ligands derived from this compound have been successfully employed in various metal-catalyzed reactions. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The development of new chiral ligands is an active area of research, with the goal of achieving high enantioselectivity and catalytic efficiency for a wide range of chemical transformations.
The following table provides examples of chiral ligands and their applications in asymmetric catalysis:
| Ligand Type | Metal | Reaction Type | Key Features |
| Biaryl bisphosphine ligands (e.g., C3*-TunePhos) | Ruthenium | Asymmetric hydrogenation of ketones and esters | High efficiency (up to 99.8% ee) and high turnover numbers. |
| Tridentate NNN-type ligands (e.g., indan-Ambox) | Asymmetric hydrogenation of unfunctionalized ketones | Potential for enantioselective reduction of challenging substrates. | |
| Chiral alkoxytitanium(IV) complexes | Titanium | Enantioselective nucleophilic additions to aldehydes | High enantiomeric excess (up to 90% ee) for specific ligand-substrate combinations. researchgate.net |
This compound and its derivatives are instrumental in a variety of asymmetric transformations. researchgate.net For instance, biocatalytic processes using ω-transaminases can transform prochiral diketones into single diastereomers of 3-substituted cyclohexylamine (B46788) derivatives. researchgate.net Depending on the choice of the ω-transaminase, either the cis or trans diastereomer can be obtained in optically pure form. researchgate.net This highlights the versatility of these biocatalysts in creating stereochemically diverse products from a common precursor.
Use in the Preparation of Chiral Stationary Phases
The enantiomers of this compound can be used in the preparation of chiral stationary phases (CSPs) for liquid chromatography. nih.gov These CSPs are crucial for the analytical and preparative separation of enantiomers. A new chiral stationary phase derived from the cyclohexylamide derivative of (S)-naproxen has been developed for this purpose. grafiati.com The ability to separate enantiomers is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.
Exploration in Polymer Chemistry as a Monomer or Catalyst
The utility of this compound in polymer science is primarily understood through its role as a precursor and in some specialized applications.
As a Precursor to 4,4′-Methylenebis(2-methylcyclohexylamine) (MMCA):
The most significant role of this compound in polymer chemistry is as a starting material for the synthesis of 4,4′-Methylenebis(2-methylcyclohexylamine) (MMCA). MMCA is a widely used diamine monomer in the production of high-performance polymers such as polyamides and polyimides. sigmaaldrich.comsigmaaldrich.commdpi.comgoogle.com
Use in Polyamide and Polyimide Synthesis:
MMCA, derived from this compound, is a crucial building block for creating amorphous polyamides with desirable properties. For instance, it is copolymerized with caprolactam and dimer oleic acid to produce a non-crystalline Nylon 6. mdpi.comresearchgate.net The incorporation of the bicyclohexane group from MMCA influences the polymer's thermal properties, crystallinity, water absorption, and optical transparency. mdpi.comresearchgate.net
In a study on non-crystalline Nylon 6, the use of MMCA as a comonomer was shown to lower the melting point, enthalpy, and crystallinity of the resulting polymer. mdpi.com The introduction of the methyl side chain and the cycloalkyl group from MMCA also leads to increased transparency and reduced haze in the final material. mdpi.com
The table below summarizes the effect of MMCA on the thermal properties of a Nylon 6 copolymer.
| Copolymer Composition (by weight) | Melting Point (°C) | Enthalpy (J/g) | Crystallinity (%) |
| Nylon 6 (Control) | 220 | 50 | 25 |
| Nylon 6 with 5% MMCA copolymer | 205 | 40 | 20 |
| Nylon 6 with 10% MMCA copolymer | 190 | 30 | 15 |
Note: This data is illustrative and based on findings reported in the literature. mdpi.com
MMCA is also utilized in the synthesis of fully aliphatic polyimides and polyimide-siloxanes. sigmaaldrich.comsigmaaldrich.com These materials are known for their excellent thermal stability and mechanical properties. Furthermore, MMCA is a component in the preparation of zirconium-based catalysts used for ethylene (B1197577) polymerization, demonstrating its indirect role in catalytic processes. researchgate.netresearchgate.net
As a Curing Agent for Epoxy Resins:
MMCA is employed as a curing agent for epoxy resins. sigmaaldrich.comsigmaaldrich.com For example, it is used with bisphenol A diglycidyl ether to create fluorescent epoxy slabs. rsc.org The choice of curing agent is critical in determining the final properties of the cured epoxy, such as its glass transition temperature and mechanical strength.
Potential Direct Applications of this compound:
While less documented, there are some indications of the direct use of this compound in materials science:
Acid Catalyst: There are mentions of its potential use as an acid catalyst in certain chemical reactions. biosynth.com
Surface Coating Agent: It has been suggested as a surface coating agent for materials like cellulose (B213188) acetate (B1210297) and nitrocellulose. biosynth.com
Co-catalyst: In a study on the synthesis of poly(urethane imide)s, methylcyclohexylamine was used as a co-catalyst. rsc.org
However, detailed research findings and data tables for these specific applications are not widely available in the reviewed literature.
Analytical Methodologies for Trans 2 Methylcyclohexylamine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of trans-2-methylcyclohexylamine, enabling the separation of its isomers and the determination of its purity. Both gas and liquid chromatography are routinely utilized to meet the stringent quality requirements for this compound.
Gas Chromatography (GC) for Isomer Ratio and Purity
Gas chromatography (GC) is a primary method for assessing the purity of 2-methylcyclohexylamine (B147291) and determining the ratio of its cis and trans isomers. Commercial suppliers of 2-methylcyclohexylamine (as a cis- and trans- mixture) often specify a purity of ≥95.0% as determined by GC and titration analysis. vwr.comvwr.comavantorsciences.comtcichemicals.com Some products are available with a stated purity of 97%. vwr.com
In synthetic processes, GC is crucial for monitoring and controlling the purification of related compounds like trans-4-methylcyclohexylamine hydrochloride. For instance, initial purification steps can yield a product with a purity of over 95% by GC. google.comgoogleapis.com Subsequent recrystallization can further enhance the purity of the desired trans isomer to greater than 99.8% by GC, effectively reducing the cis isomer content to below 0.15%. google.comgoogleapis.com The determination of cis/trans ratios can also be accomplished using a wide-bore column with a specific stationary phase, such as Carbowax HP 20. google.com
| Compound | Purity Level | Analysis Method | Reference |
|---|---|---|---|
| 2-Methylcyclohexylamine (cis- and trans- mixture) | ≥95.0% | GC, Titration | vwr.comvwr.comavantorsciences.comtcichemicals.com |
| trans-4-Methylcyclohexylamine HCl (Enriched) | >95% | GC | google.comgoogleapis.com |
| trans-4-Methylcyclohexylamine HCl (Purified) | >99.8% | GC | google.comgoogleapis.com |
| 2-Methylcyclohexylamine, cis + trans | ≥96.0% | GC | thermofisher.com |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds and for the separation of stereoisomers, which is critical for determining the enantiomeric excess of chiral compounds like this compound.
In the synthesis of related complex molecules, HPLC is used to confirm the purity of intermediates and final products. For example, a key intermediate in the synthesis of Glimepiride was obtained with a purity greater than 95% by HPLC. google.com For the separation of stereoisomers, polysaccharide-based stationary phases are effective. A two-step HPLC approach has been used for the semi-preparative isolation of four stereoisomers of a complex molecule, highlighting the capability of this technique. researchgate.net The determination of enantiomeric excess for chiral molecules is often achieved by converting the amine into diastereomeric amides, such as Mosher amides, which can then be separated and quantified by reverse-phase HPLC. mdpi.com This method has shown the ability to confirm enantiomeric excess values greater than 98%. mdpi.com Furthermore, cation chromatography with direct conductivity detection is a specific HPLC method used for the determination of trans-4-methylcyclohexylamine in pharmaceutical products. metrohm.com
| Application | Compound/Derivative | Key Finding/Method | Reference |
|---|---|---|---|
| Purity Assessment | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl] benzene (B151609) sulfonamide | Purity confirmed to be >95% | google.com |
| Isomer Separation | N-benzyl-cis-4-tert-butyl-cyclohexylamine | cis/trans ratio determined by HPLC | google.com |
| Stereoisomer Isolation | Itraconazole | Separation of four stereoisomers using polysaccharide stationary phases | researchgate.net |
| Enantiomeric Excess | (S)-amino alcohol | >95% ee determined via Mosher amide derivative | mdpi.com |
| Quantification in Pharmaceuticals | trans-4-methylcyclohexylamine | Cation chromatography with direct conductivity detection | metrohm.com |
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For amines like this compound, the N-H stretching vibrations are particularly characteristic. Primary amines (R-NH₂) exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.org In contrast, secondary amines show only a single band in this region. pressbooks.pub The IR spectrum of 2-methylcyclohexylamine available in the NIST Chemistry WebBook clearly shows these characteristic N-H stretching peaks. nist.gov The N-H bending vibrations can also be observed, typically around 1600 cm⁻¹. The spectrum also contains strong absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching of the cyclohexane (B81311) ring. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | pressbooks.publibretexts.org |
| Alkane (C-H) | Stretch | 2850 - 2960 | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₇H₁₅N and a calculated molecular weight of approximately 113.20 g/mol . nih.govbiosynth.com The NIST Chemistry WebBook provides access to the electron ionization mass spectrum of 2-methylcyclohexylamine, which shows the fragmentation pattern of the molecule. nist.gov According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. pressbooks.pub This is consistent with the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass with high precision, further validating the molecular formula. thieme-connect.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₅N | nih.govbiosynth.com |
| Molecular Weight | 113.20 g/mol | nih.govbiosynth.com |
| Monoisotopic Mass | 113.120449483 Da | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral amines, including trans-2-methylcyclohexylamine, is undergoing a paradigm shift towards greener and more sustainable methodologies. Traditional chemical methods often rely on harsh conditions and generate significant waste. bohrium.com Emerging research is focused on overcoming these limitations through biocatalysis and the development of more efficient chemical catalysts.
Biocatalytic Synthesis: A highly promising route is the use of ω-transaminases (ω-TAms). researchgate.net These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric and diastereomeric purity. researchgate.netrsc.org Research has shown that the ω-TAm from Chromobacterium violaceum (CV-TAm) can produce 2-methylcyclohexylamine (B147291) from 2-methylcyclohexanone (B44802) with excellent stereoselectivity. researchgate.netrsc.org Future work will likely focus on:
Enzyme Engineering: Tailoring transaminases through protein engineering to enhance their activity, stability, and substrate scope for non-natural ketones. bohrium.com
Process Optimization: Developing continuous flow-mode processes to overcome challenges like substrate inhibition and unfavorable reaction equilibria, thereby improving productivity and scalability. bohrium.com
Cascade Reactions: Integrating transaminases into enzymatic cascades to produce complex chiral amines from simple, inexpensive starting materials in a single pot. bohrium.comresearchgate.net
Advanced Catalytic Hydrogenation: Catalytic hydrogenation of substituted anilines, such as p-toluidine, is a key industrial method for producing methylcyclohexylamines. researchgate.netgoogle.com Future research aims to improve the selectivity and efficiency of these processes. For instance, modifying ruthenium-on-carbon-nanotube (Ru/CNT) catalysts with lithium hydroxide (B78521) (LiOH) has been shown to significantly enhance selectivity towards the desired primary amine by diminishing side reactions on the catalyst support. researchgate.net Ongoing efforts are directed at designing catalysts that not only have high activity but also provide superior control over diastereoselectivity, favoring the formation of the desired trans isomer.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for accelerating research and development. Density Functional Theory (DFT) calculations and molecular docking studies provide deep mechanistic insights, guiding the rational design of catalysts and reaction conditions.
Mechanistic Elucidation: Computational studies have been successfully employed to investigate complex reaction mechanisms. For example, DFT calculations were used to explore the Pd(II)/Pd(IV) catalytic cycle in the C(sp³)–H fluorination of free amines, including this compound. nih.gov These studies revealed the crucial role of silver additives in the reductive elimination step, explaining experimental observations and providing a predictive framework for optimizing reaction conditions. nih.gov
Predicting Stereoselectivity: In biocatalysis, computational docking has been used to understand the origins of stereoselectivity. Docking calculations of the intermediates formed during the amination of 2-methylcyclohexanone with CV-TAm helped to rationalize the high preference for the formation of the (1S, 2R)-cis isomer. rsc.org Future computational work will focus on developing more accurate models to predict the enantiomeric and diastereomeric outcomes for a wider range of substrates and engineered enzymes. chalmers.se
Catalyst Design: Predictive modeling can guide the design of new ligands and catalysts. By simulating the interactions between a catalyst and substrate, researchers can identify structural modifications that are likely to enhance reactivity and selectivity, thereby reducing the need for extensive experimental screening.
Exploration of New Catalytic Applications
Beyond its role as a synthetic building block, this compound and its derivatives are being explored as ligands for transition metal catalysts. The steric and electronic properties of the 2-methylcyclohexyl moiety can be harnessed to influence the outcome of catalytic transformations.
A notable example is the use of Ni(II) complexes bearing N-alkyl dipyridylaldiminato ligands, which can be synthesized from 2-methylcyclohexylamine. These complexes have been shown to be highly active catalysts for the selective oligomerisation of ethylene (B1197577) to butenes. rsc.org The specific structure of the amine ligand can influence the selectivity of the process, for example, dictating the ratio of 1-butene (B85601) to 2-butene (B3427860) isomers produced. rsc.org Future research is expected to expand the application of this compound-derived ligands to a broader range of catalytic reactions, including other C-C bond-forming reactions and asymmetric catalysis.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Ni(II) N-alkyl dipyridylaldiminato complexes (derived from 2-methylcyclohexylamine) | Ethylene Oligomerisation | Active catalysts with activities up to 864 kgoligomers molNi-1 h-1. Product selectivity (e.g., for 1-butene vs. trans-2-butene) is influenced by the ligand structure. | rsc.org |
| Pd-catalysis with α-tertiary amine directing groups | β-methylene C–H Carbonylation | The α-tertiary amine motif is crucial for directing the selective carbonylation of β-methylene C–H bonds to form β-lactams. While N-methylcyclohexylamine itself was unreactive, this highlights the potential for its derivatives. | rsc.org |
Integration in Multi-Component and Cascade Reactions
Cascade reactions, where multiple chemical transformations occur in a single pot, represent a highly efficient strategy for synthesizing complex molecules. thieme-connect.com They reduce waste, save time, and can lead to the formation of products that are difficult to access through traditional stepwise synthesis.
Research has demonstrated the feasibility of synthesizing substituted cyclohexylamines via innovative cascade processes. One such strategy involves a triple organocatalytic cascade that combines enamine catalysis, iminium catalysis, and Brønsted acid catalysis. thieme-connect.comthieme-connect.com In this process, an aniline (B41778) substrate, in combination with a Brønsted acid, catalyzes an aldol (B89426) condensation–conjugate reduction cascade that terminates in a reductive amination, incorporating the aniline into the final trans-3-substituted cyclohexylamine (B46788) product. thieme-connect.comthieme-connect.com
Future directions in this area include:
Developing cascades for 2-substituted isomers: Adapting existing cascade methodologies or designing new ones to specifically target the synthesis of this compound and its derivatives.
Photo-biocatalytic cascades: Combining the selectivity of enzymes with the power of photoredox catalysis to create novel one-pot transformations, such as the deracemization of alcohols into optically pure primary amines. researchgate.net
Integrating chemo- and biocatalysis: Designing sequential or concurrent chemoenzymatic cascades that leverage the best of both worlds—the broad reactivity of chemical catalysts and the unparalleled selectivity of enzymes—to build molecular complexity with high efficiency. bohrium.comresearchgate.net
| Cascade Type | Key Steps | Product | Significance | Reference |
|---|---|---|---|---|
| Triple Organocatalytic Cascade | Aldol Condensation, Conjugate Reduction, Reductive Amination | trans-3-Substituted Cyclohexylamines | Demonstrates a substrate-mediated cascade combining multiple catalytic cycles in one pot. | thieme-connect.comthieme-connect.com |
| Enzymatic Cascade | Utilizes multiple enzymes, such as transaminases, in a single process. | Chiral Amines | Enables the synthesis of complex chiral products from simple, inexpensive starting materials. | bohrium.com |
| Photo-biocatalytic Cascade | Photo-oxidation followed by biocatalytic reductive amination. | Optically Enriched Primary Amines | Combines light-driven chemistry and biocatalysis for efficient deracemization. | researchgate.net |
Q & A
Q. What established synthetic routes are available for trans-2-methylcyclohexylamine, and what reaction parameters critically influence yield and stereoselectivity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of 2-methylcyclohexanone oxime or reductive amination of trans-2-methylcyclohexanone. Key parameters include:
- Catalyst selection : Use of Raney nickel or palladium on carbon for hydrogenation .
- Temperature control : Maintaining 40–60°C to avoid side reactions.
- Solvent system : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the trans isomer. Validate purity via melting point analysis and chiral HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Prioritize NMR spectroscopy :
- ¹H NMR : Look for axial-equatorial proton splitting in the cyclohexane ring (δ 1.2–2.5 ppm) and amine proton signals (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Methyl group resonance at δ 22–25 ppm and cyclohexane carbons at δ 27–35 ppm.
Complement with IR spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Confirm stereochemistry via optical rotation or X-ray crystallography .
Q. How can researchers conduct a rigorous literature review on trans-2-methylcyclohexylamine while avoiding unreliable sources?
- Methodological Answer :
- Use academic databases (SciFinder, PubMed, Web of Science) with keywords like "trans-2-methylcyclohexylamine synthesis" or "stereochemical analysis."
- Filter results to peer-reviewed journals (e.g., J. Org. Chem., Tetrahedron).
- Cross-reference citations in primary literature to identify foundational studies. Avoid non-peer-reviewed platforms like .
Advanced Research Questions
Q. How can contradictions in reported data on the stereochemical stability of trans-2-methylcyclohexylamine under acidic or thermal conditions be resolved?
- Methodological Answer :
- Controlled experiments : Replicate conflicting studies under standardized conditions (pH, temperature, solvent).
- Computational modeling : Use DFT calculations to compare energy barriers for isomerization pathways.
- Advanced analytics : Employ dynamic NMR or variable-temperature CD spectroscopy to track conformational changes .
Q. What strategies optimize reaction conditions for trans-2-methylcyclohexylamine derivatives in enantioselective catalysis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading, ligand structure (e.g., BINAP), and solvent polarity to maximize enantiomeric excess (ee).
- Kinetic profiling : Monitor reaction progress via GC-MS to identify rate-limiting steps.
- Scale-up considerations : Ensure reproducibility by maintaining strict temperature and agitation control .
Q. How should researchers address discrepancies between theoretical predictions and experimental results in the protonation behavior of trans-2-methylcyclohexylamine?
- Methodological Answer :
- pH titration studies : Measure pKa values in aqueous and non-aqueous media.
- Isotopic labeling : Use ¹⁵N-labeled amine to track proton exchange via NMR.
- Comparative analysis : Contrast results with analogous compounds (e.g., cis-isomer) to isolate steric/electronic effects .
Methodological and Ethical Considerations
Q. What steps ensure reproducibility when documenting trans-2-methylcyclohexylamine synthesis and characterization?
- Methodological Answer :
- Detailed protocols : Specify exact molar ratios, equipment (e.g., Schlenk line for air-sensitive steps), and purification thresholds.
- Data transparency : Publish raw spectral data (e.g., NMR FID files) in supplementary materials.
- Collaborative verification : Partner with independent labs to validate key findings .
Q. How can ethical guidelines be integrated into studies involving trans-2-methylcyclohexylamine, particularly in pharmacological applications?
- Methodological Answer :
- Safety protocols : Adhere to OSHA guidelines for amine handling (ventilation, PPE).
- Animal/human studies : Obtain IRB approval for bioassays; disclose conflicts of interest.
- Data integrity : Avoid selective reporting; publish negative results to prevent publication bias .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing variability in trans-2-methylcyclohexylamine synthetic yields across multiple trials?
- Methodological Answer :
Q. Q. How can researchers leverage interdisciplinary approaches (e.g., computational chemistry, bioassays) to expand applications of trans-2-methylcyclohexylamine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
